molecular formula C14H21NO B6329246 (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine CAS No. 1240590-92-4

(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine

Cat. No. B6329246
CAS RN: 1240590-92-4
M. Wt: 219.32 g/mol
InChI Key: GYGORVROZLQFJM-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The specific chemical reactions involving (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine are not provided in the search results. This compound is used in scientific research, suggesting it may participate in various reactions depending on the context.

Scientific Research Applications

BMPA has been widely used in scientific research. It has been studied for its potential as a drug, as well as its ability to act as a substrate for enzymes. It has also been used as a model compound for studying the effects of various environmental factors, such as temperature and pH, on biochemical and physiological processes. Additionally, BMPA has been used to study the effects of various drugs on metabolic pathways, as well as to develop new drugs.

Mechanism of Action

BMPA has been found to act as a substrate for enzymes, and has been studied for its ability to affect biochemical and physiological processes. It has been found to interact with various enzymes, including acetylcholinesterase, glutathione S-transferase, and monoamine oxidase. Additionally, BMPA has been found to interact with various receptors, such as the serotonin receptor and the dopamine receptor, as well as to affect the activity of various intracellular signaling pathways.
Biochemical and Physiological Effects
BMPA has been studied for its potential to affect biochemical and physiological processes. It has been found to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, BMPA has been found to act as an agonist of the serotonin receptor, which is involved in the regulation of mood and behavior. It has also been found to affect the activity of various intracellular signaling pathways, such as the cAMP pathway and the MAPK pathway.

Advantages and Limitations for Lab Experiments

BMPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable, making it suitable for use in a variety of experiments. Additionally, it has been found to interact with various enzymes and receptors, making it useful for studying the effects of various compounds on biochemical and physiological processes. However, BMPA is not without its limitations. It has been found to be toxic to certain cell types, and its effects on biochemical and physiological processes can vary depending on the concentration and duration of exposure.

Future Directions

There are several potential future directions for research involving BMPA. One potential direction is to further explore its potential as a drug, as well as its ability to interact with various enzymes and receptors. Additionally, further research could be conducted to explore its potential to affect biochemical and physiological processes, and to develop new drugs based on its structure. Additionally, further research could be conducted to explore the effects of various environmental factors, such as temperature and pH, on its activity. Finally, further research could be conducted to explore the potential therapeutic applications of BMPA, as well as its potential as a substrate for enzymes.

Synthesis Methods

The synthesis of BMPA is relatively straightforward, and can be accomplished via a two-step process. The first step involves the reaction of 4-methoxybenzaldehyde with 2-butyne, which yields the intermediate compound, 4-methoxy-2-butynylbenzene. This intermediate is then reacted with ammonia in the presence of sodium hydroxide, which yields the desired product, BMPA. This method of synthesis has been found to be efficient, with yields of up to 97%.

properties

IUPAC Name

N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-12(2)15-11-5-6-13-7-9-14(16-3)10-8-13/h5-10,12,15H,4,11H2,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGORVROZLQFJM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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